molecular formula C9H11ClN2O B145051 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride CAS No. 131020-47-8

2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride

Katalognummer: B145051
CAS-Nummer: 131020-47-8
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: HPFSMLCHPXXWJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This specific compound features a benzimidazole core with a carbonyl chloride group and a tetrahydro-2-methyl substitution, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride typically involves the reaction of benzimidazole derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to introduce the carbonyl chloride group. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial production methods often involve similar chlorination reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Wirkmechanismus

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride can be compared with other benzimidazole derivatives such as:

    1H-Benzimidazole-2-carbonyl chloride: Lacks the tetrahydro-2-methyl substitution, resulting in different reactivity and biological activity.

    1H-Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

131020-47-8

Molekularformel

C9H11ClN2O

Molekulargewicht

198.65 g/mol

IUPAC-Name

2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride

InChI

InChI=1S/C9H11ClN2O/c1-5-11-7-3-2-6(9(10)13)4-8(7)12-5/h6H,2-4H2,1H3,(H,11,12)

InChI-Schlüssel

HPFSMLCHPXXWJD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)Cl

Kanonische SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)Cl

Synonyme

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.